molecular formula C5H12N2O3 B13102548 (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol

Cat. No.: B13102548
M. Wt: 148.16 g/mol
InChI Key: PPPMSBCQTLJPKM-WDCZJNDASA-N
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Description

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is a chemical compound with a unique structure that includes a diazinane ring substituted with hydroxymethyl and diol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol typically involves multi-step organic synthesis. One common method includes the reaction of appropriate precursors under controlled conditions to form the diazinane ring, followed by the introduction of hydroxymethyl and diol groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects depending on the context. The exact molecular targets and pathways are subjects of ongoing research and may include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol: A compound with a similar hydroxymethyl group but different ring structure.

    1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-(Perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another compound with hydroxymethyl and diol groups but a different core structure.

Uniqueness

(3r,4s,5r)-3-(Hydroxymethyl)-1,2-Diazinane-4,5-Diol is unique due to its specific diazinane ring structure combined with hydroxymethyl and diol substitutions. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H12N2O3

Molecular Weight

148.16 g/mol

IUPAC Name

(3R,4S,5R)-3-(hydroxymethyl)diazinane-4,5-diol

InChI

InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5+/m1/s1

InChI Key

PPPMSBCQTLJPKM-WDCZJNDASA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](NN1)CO)O)O

Canonical SMILES

C1C(C(C(NN1)CO)O)O

Origin of Product

United States

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